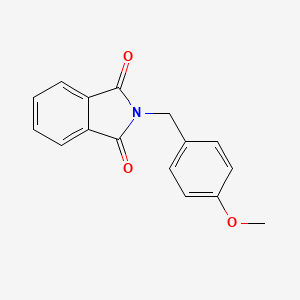

N-(4-methoxybenzyl)phthalimide

説明

Contextualization within the broader field of phthalimide (B116566) chemistry and N-substituted imides.

Phthalimides are a well-established class of compounds in organic and medicinal chemistry. ucl.ac.uknih.govresearchgate.net They are recognized for their versatile applications, serving as crucial intermediates in the synthesis of a wide array of biologically active molecules, including anti-inflammatory, anticonvulsant, and analgesic agents. researchgate.netbiomedgrid.com The nitrogen atom of the imide group can be readily substituted, leading to a vast library of N-substituted imides with diverse properties and functions. nih.govorganic-chemistry.org

The synthesis of N-substituted imides is a fundamental process in organic chemistry, with various methods developed for their preparation. organic-chemistry.orgorganic-chemistry.orggoogle.com These methods often involve the reaction of phthalic anhydride (B1165640) with a primary amine or the alkylation of phthalimide itself. organic-chemistry.orgtandfonline.com The study of these reactions contributes to the broader understanding of nucleophilic substitution and condensation reactions.

Within this context, N-(4-methoxybenzyl)phthalimide serves as a specific example of an N-substituted imide, allowing researchers to probe the influence of the 4-methoxybenzyl substituent on the chemical and physical properties of the phthalimide scaffold.

Table 1: General Properties of N-(4-methoxybenzyl)phthalimide

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₆H₁₃NO₃ | nih.govnih.gov |

| Systematic Name | 2-(4-methoxybenzyl)isoindoline-1,3-dione | nih.govnih.gov |

| Molecular Weight | 267.27 g/mol | nih.gov |

| Melting Point | 130-132 °C | rsc.org |

| Appearance | White solid | rsc.org |

Significance as a model compound for fundamental chemical studies and synthetic methodology development.

N-(4-methoxybenzyl)phthalimide has proven to be a valuable model compound for a variety of fundamental chemical studies. Its well-defined structure allows for detailed investigations into concepts such as polymorphism, which is the ability of a solid material to exist in more than one form or crystal structure. Research has identified both triclinic and monoclinic polymorphs of this compound, providing insights into the factors that govern crystal packing and intermolecular interactions. nih.govnih.gov

The synthesis of N-(4-methoxybenzyl)phthalimide itself is a subject of study, with researchers exploring different synthetic routes to optimize reaction conditions and yields. nih.govrsc.org For example, one common method involves the reaction of potassium phthalimide with 4-methoxybenzyl chloride in a suitable solvent like dimethylformamide. nih.gov The investigation of such synthetic methods contributes to the development of more efficient and selective chemical transformations.

Furthermore, the compound is utilized in the development of new synthetic methodologies. For instance, it has been used as a substrate in palladium-catalyzed cycloaddition reactions, demonstrating its utility in the construction of more complex molecular architectures. rsc.org These studies are crucial for expanding the toolbox of synthetic organic chemists.

Table 2: Crystallographic Data for the Triclinic Polymorph of N-(4-methoxybenzyl)phthalimide

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | nih.gov |

| Space Group | P-1 | nih.gov |

| a (Å) | 8.190(3) | nih.gov |

| b (Å) | 8.293(4) | nih.gov |

| c (Å) | 11.465(5) | nih.gov |

| α (°) | 105.794(5) | nih.gov |

| β (°) | 90.809(16) | nih.gov |

| γ (°) | 118.154(5) | nih.gov |

| Volume (ų) | 651.3(5) | nih.gov |

| Z | 2 | nih.gov |

Structure

3D Structure

特性

IUPAC Name |

2-[(4-methoxyphenyl)methyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-20-12-8-6-11(7-9-12)10-17-15(18)13-4-2-3-5-14(13)16(17)19/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBSAUETWMISGCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47200655 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies for N 4 Methoxybenzyl Phthalimide

Classical and Traditional Synthetic Approaches

Traditional methods for synthesizing N-substituted phthalimides are reliable and widely documented in chemical literature. They primarily involve the N-alkylation of phthalimide (B116566) or the direct condensation of a phthalic acid precursor with a primary amine.

The Gabriel synthesis is a cornerstone method for preparing primary amines, and its initial step involves the N-alkylation of phthalimide, which directly yields the target N-substituted phthalimide. wikipedia.orgmasterorganicchemistry.comnumberanalytics.com This reaction transforms primary alkyl halides into N-alkylphthalimides by employing the phthalimide anion as a surrogate for the ammonia (B1221849) anion (H₂N⁻). wikipedia.org

The process begins with the deprotonation of phthalimide at the nitrogen atom, typically using a base like potassium hydroxide (B78521) (KOH) or potassium carbonate, to form a nucleophilic potassium phthalimide salt. byjus.comiu.edu This salt then undergoes a nucleophilic substitution (SN2) reaction with an alkyl halide. masterorganicchemistry.com For the synthesis of N-(4-methoxybenzyl)phthalimide, 4-methoxybenzyl chloride is the required alkyl halide.

A specific documented synthesis involves the reaction of potassium phthalimide with 4-methoxybenzyl chloride in dimethylformamide (DMF) at room temperature, which yields colorless platelet-shaped crystals of N-(4-methoxybenzyl)phthalimide. nih.gov The use of DMF as a solvent is particularly advantageous as it can lead to higher yields and purity by allowing for lower reaction temperatures and shorter reaction times compared to heating the neat reactants. iu.edu Variations include the in situ formation of the phthalimide salt using potassium carbonate in DMF, a method that has proven effective for preparing N-benzylphthalimide and other analogues. iu.edu To accelerate the reaction with less reactive alkyl halides, a catalytic amount of potassium iodide can be added. iu.edu More recent adaptations of this classical method include the use of microwave irradiation, which can significantly reduce reaction times. numberanalytics.comresearchgate.net

| Base/Reagent | Alkylating Agent | Solvent | Key Conditions | Reference |

|---|---|---|---|---|

| Potassium Phthalimide (pre-formed) | 4-methoxybenzyl chloride | Dimethylformamide (DMF) | Ambient temperature | nih.gov |

| Phthalimide + Potassium Carbonate | Benzyl (B1604629) chloride | Dimethylformamide (DMF) | Heating | iu.edu |

| Potassium Phthalimide | Alkyl Halides | None (Dry Media) | Microwave irradiation, Phase-transfer catalyst | researchgate.net |

The most direct and atom-economical method for synthesizing N-substituted phthalimides is the dehydrative condensation of phthalic anhydride (B1165640) with a primary amine. organic-chemistry.org In the case of N-(4-methoxybenzyl)phthalimide, this involves the reaction of phthalic anhydride with 4-methoxybenzylamine (B45378). The reaction mechanism proceeds through a nucleophilic attack of the amine's nitrogen on a carbonyl carbon of the anhydride, leading to the formation of an intermediate phthalamic acid, which then cyclizes upon heating to form the imide and release a molecule of water. pharmainfo.in

Traditionally, this reaction is carried out at high temperatures (170-180 °C) in a suitable solvent. organic-chemistry.orgresearchgate.net For instance, the condensation of o-phthalic acid with various amino acids has been successfully performed in glacial acetic acid in a high-temperature oil bath. researchgate.net To improve the efficiency and lower the required temperature of these condensations, various catalysts have been employed. The use of 10 mol% sulphamic acid as an inexpensive and readily available catalyst in acetic acid at 110 °C has been shown to produce N-substituted phthalimides in excellent yields (86-98%). pharmainfo.inderpharmachemica.com

More advanced catalytic systems have also been developed for this classical transformation. A novel and efficient heterogeneous catalyst, SiO2-tpy-Nb, has been applied to the synthesis of N-substituted phthalimides from either o-phthalic acids or anhydrides with amines. researchgate.net This catalyst is notable for being stable and recoverable for multiple consecutive cycles, highlighting its potential for industrial applications. researchgate.net

| Phthalic Precursor | Amine | Catalyst/Solvent | Key Conditions | Reference |

|---|---|---|---|---|

| o-Phthalic Acid | Amino Acids | Glacial Acetic Acid | 170-180 °C | researchgate.net |

| Phthalic Anhydride | Primary Amines | 10% Sulphamic Acid / Acetic Acid | 110 °C | pharmainfo.inderpharmachemica.com |

| Phthalic Anhydride or Acid | Amines | SiO2-tpy-Nb | Reflux in IPA:H₂O | researchgate.net |

Modern and Advanced Synthetic Protocols

Recent advancements in organic synthesis have introduced more sophisticated methods for preparing N-(4-methoxybenzyl)phthalimide. These protocols often feature milder conditions, greater functional group tolerance, and novel reaction mechanisms compared to their classical counterparts.

The Mitsunobu reaction is a powerful and versatile method for the N-alkylation of phthalimide under mild, dehydrative conditions. wikipedia.orgnih.gov It allows for the conversion of a primary or secondary alcohol into the corresponding N-alkylated phthalimide. missouri.eduorganic-chemistry.org For the synthesis of N-(4-methoxybenzyl)phthalimide, the reactants are 4-methoxybenzyl alcohol, phthalimide, a phosphine (B1218219) (typically triphenylphosphine (B44618), PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-synthesis.com

The reaction mechanism is complex but begins with the formation of a betaine (B1666868) intermediate from the reaction between the triphenylphosphine and the azodicarboxylate. wikipedia.org This adduct then activates the alcohol, converting the hydroxyl group into a good leaving group. missouri.eduorganic-chemistry.org The phthalimide, which is sufficiently acidic (pKa ≈ 8.3) to be deprotonated by the betaine, then acts as the nucleophile, displacing the activated hydroxyl group in an SN2 fashion. masterorganicchemistry.commissouri.edu A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, though this is not a factor for the achiral 4-methoxybenzyl alcohol. missouri.eduorganic-chemistry.org The reaction is typically performed in a solvent like tetrahydrofuran (B95107) (THF) at or below room temperature. wikipedia.orgorganic-synthesis.com

| Reagent Type | Example | Role in Reaction | Reference |

|---|---|---|---|

| Alcohol | 4-methoxybenzyl alcohol | Source of the alkyl group | missouri.eduorganic-chemistry.org |

| Nitrogen Nucleophile | Phthalimide | Source of the phthalimide moiety | missouri.eduorganic-synthesis.com |

| Reducing Agent | Triphenylphosphine (PPh₃) | Activates the azodicarboxylate | wikipedia.orgorganic-chemistry.org |

| Oxidizing Agent | DEAD or DIAD | Activates the alcohol with PPh₃ | wikipedia.orgnih.gov |

Palladium catalysis has emerged as a powerful tool for constructing heterocyclic compounds, including phthalimides, through various cross-coupling and cycloaddition reactions. These methods often provide access to the phthalimide core under novel conditions and from diverse starting materials. nih.govnih.gov

One major strategy is the palladium-catalyzed double carbonylation of ortho-dihaloarenes with a primary amine and carbon monoxide gas. nih.gov In a related approach, N-substituted phthalimides can be synthesized in a one-step process via the palladium-catalyzed aminocarbonylation of o-halobenzoates with primary amines. nih.gov This method tolerates a variety of functional groups and provides a direct route to the target heterocycle. nih.gov

More recently, palladium-catalyzed oxidative carbonylation reactions have been developed. For example, phthalimides can be synthesized from readily available 2-formylbenzoic acid and primary amines in a reaction where an in situ generated imine directs the C-H activation and carbonylation sequence. organic-chemistry.org Mechanistically, many of these transformations are initiated by the oxidative addition of the palladium(0) catalyst into an aryl-halide bond, forming an arylpalladium(II) intermediate. nih.gov Subsequent steps can involve CO insertion, amine coordination, and reductive elimination to form the final phthalimide product and regenerate the Pd(0) catalyst. mit.edu Another advanced strategy involves a palladium-catalyzed [4+1] cycloaddition of 2-iodo-N-phenylbenzamides with a carbene source to access the phthalimide structure. dntb.gov.ua

| Reaction Type | Starting Materials | CO Source | Catalyst System | Reference |

|---|---|---|---|---|

| Double Carbonylation | o-dihaloarene, primary amine | CO gas | Palladium complex | nih.gov |

| Aminocarbonylation | o-halobenzoate, primary amine | CO gas | Palladium complex | nih.gov |

| Oxidative Carbonylation | 2-formylbenzoic acid, primary amine | Mo(CO)₆ or other | Palladium complex | nih.govorganic-chemistry.org |

| [4+1] Cycloaddition | 2-iodo-N-phenylbenzamide, difluorocarbene | None | Palladium complex | dntb.gov.ua |

The previously mentioned condensation of phthalic anhydride with an amine using a sulphamic acid catalyst can be considered an efficient one-pot procedure. derpharmachemica.com Similarly, many palladium-catalyzed reactions are designed as one-pot, multicomponent processes. The synthesis of phthalimides from an ortho-dihaloarene, an amine, and a carbon monoxide source is a prime example of a one-pot, three-component reaction. nih.govnih.gov These reactions offer high step- and atom-economy by assembling the final product from simple precursors in a single operation. organic-chemistry.org

Novel energy sources are also being explored to facilitate one-pot syntheses. Research has shown that concentrated solar radiation (CSR) can be used to drive the one-pot synthesis of N-phenyl phthalimide from aniline (B41778) and phthalic anhydride, suggesting a green and energy-efficient alternative to conventional heating methods. researchgate.net

| Strategy | Key Reagents | Conditions | Advantage | Reference |

|---|---|---|---|---|

| Catalytic Condensation | Phthalic anhydride, amine, sulphamic acid | Heating (110 °C) | Simple, efficient, inexpensive catalyst | derpharmachemica.com |

| Pd-Catalyzed 3-Component Reaction | o-dihaloarene, amine, CO source | Pd catalyst, heating | High atom- and step-economy | nih.govorganic-chemistry.org |

| Solar-Enhanced Synthesis | Phthalic anhydride, amine | Concentrated Solar Radiation (CSR) | Green energy source, rapid | researchgate.net |

Catalytic Systems in N-(4-methoxybenzyl)phthalimide Synthesis

The development of effective catalytic systems is central to the modern synthesis of N-(4-methoxybenzyl)phthalimide. Efforts have been concentrated on identifying catalysts that are not only efficient and selective but also cost-effective and environmentally friendly.

Role of L-proline as a catalyst

L-proline has emerged as a highly effective organocatalyst for the synthesis of N-aryl phthalimides, including N-(4-methoxybenzyl)phthalimide. scispace.comwisdomlib.org Studies have demonstrated that L-proline can catalyze the condensation reaction between phthalic acid and 4-methoxyaniline under mild, one-pot reaction conditions. scispace.comresearchgate.net The reaction, typically carried out in ethanol (B145695) at room temperature, proceeds smoothly to give the desired product in excellent yields. scispace.com

The efficacy of L-proline was established through comparative studies with other catalysts. scispace.com In one such study, the reaction to produce N-(4-methoxyphenyl)isoindoline-1,3-dione was tested with various catalysts, with L-proline providing a significantly higher yield (94%) compared to other amino acids like L-serine (10%) and L-arginine (12%), as well as Lewis and Brønsted acids such as AlCl₃ (8%) and CH₃COOH (7%). scispace.com The high efficiency of L-proline is attributed to its unique bifunctional nature, enabling it to activate both the carboxylic acid and the amine substrates. scispace.comwisdomlib.orgresearchgate.net

| Entry | Catalyst | Product Yield (%) |

|---|---|---|

| 1 | AlCl₃ | 8 |

| 2 | CH₃COOH | 7 |

| 3 | BBr₃ | 7 |

| 4 | CF₃COOH | 6 |

| 5 | L-serine | 10 |

| 6 | L-arginine | 12 |

| 7 | L-proline | 94 |

Investigation of other organic and inorganic catalysts

Beyond L-proline, a range of other catalytic systems has been investigated for the synthesis of N-substituted phthalimides. These include various metal-based catalysts and other organocatalysts.

Inorganic catalysts, particularly those based on copper, have been shown to be effective. Various copper catalysts, such as Cu(OAc)₂, CuCl₂, CuCl, CuBr, and CuI, have been used for the construction of phthalimide derivatives with good yields. rsc.org For instance, nano-Cu₂O has been employed for the assembly of N-substituted phthalimides in water. rsc.org Manganese dioxide (MnO₂) has also been reported as a relatively inexpensive catalyst for the transamidation of phthalimide with various primary amines, yielding good to excellent results under solvent-free conditions. rsc.org

Other catalytic systems explored include tetrabutylammonium (B224687) iodide (TBAI) in the presence of an oxidant for the intramolecular oxidative cyclization of 2-(hydroxymethyl)benzamides, which produces N-substituted phthalimides in good yields. thieme-connect.de Palladium and rhodium-based catalysts have also been utilized in carbonylation reactions to form the phthalimide ring system from different precursors. rsc.org

| Catalyst | Reactants | Key Features | Reference |

|---|---|---|---|

| L-proline | Phthalic acid and aryl amines | Mild conditions, excellent yields, organocatalyst. | scispace.comwisdomlib.org |

| Copper (e.g., CuCl, nano-Cu₂O) | Varies (e.g., arene-fused cyclic amines, 2-halobenzoic acids) | Good yields, some systems work in water. | rsc.org |

| MnO₂ | Phthalimide and amines | Inexpensive, solvent-free, good to excellent yields for transamidation. | rsc.org |

| TBAI/TBHP | 2-(hydroxymethyl)benzamides | Metal-free oxidative cyclization. | thieme-connect.de |

| Palladium-N-heterocyclic carbene | ortho-halobenzoic acid, amines, CO | Heterogeneous, reusable catalyst. | rsc.org |

Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry are increasingly influencing the development of synthetic routes for N-(4-methoxybenzyl)phthalimide, with a focus on using sustainable solvents, reducing waste, and improving energy efficiency.

Utilization of deep eutectic solvents (DES) as reaction media and catalysts

Deep eutectic solvents (DES) have been successfully employed as environmentally benign catalysts and reaction media for the synthesis of N-aryl phthalimides, including N-(4-methoxybenzyl)phthalimide. tandfonline.comresearchgate.net DES are mixtures of hydrogen bond donors (e.g., urea (B33335), malonic acid) and hydrogen bond acceptors (e.g., choline (B1196258) chloride) that form a eutectic mixture with a melting point lower than the individual components. magtech.com.cnencyclopedia.pubmdpi.com These solvents are attractive due to their biodegradability, low toxicity, low cost, and recyclability. tandfonline.commagtech.com.cn

In the synthesis of N-(4-methoxybenzyl)phthalimide from phthalic anhydride and 4-methoxyaniline, a DES composed of choline chloride and urea (ChCl:urea) can function as both the solvent and the catalyst, affording the product in high yield (88%). tandfonline.comresearchgate.net Another DES, made from choline chloride and malonic acid (ChCl:malonic acid), has been shown to be an efficient catalyst for the reaction in methanol (B129727), also resulting in a high yield (89%). tandfonline.comresearchgate.net The use of DES offers significant advantages over conventional methods, including simpler work-up procedures and the potential for industrial applicability due to their cost-effectiveness and eco-friendly nature. tandfonline.comresearchgate.net

| Reaction Medium/Catalyst | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| DES (ChCl:urea) as solvent/catalyst | 80 | 35 | 88 |

| DES (ChCl:malonic acid) as catalyst in Methanol | 65 | 30 | 89 |

Application of glycerol (B35011) as a sustainable solvent

Glycerol, a byproduct of biodiesel production, has been identified as a green, renewable, and biodegradable solvent for chemical synthesis. uniovi.esunina.it Its high boiling point, non-toxicity, and ability to form strong hydrogen bonds make it an effective medium for reactions that traditionally require acid catalysts. uniovi.es

For the synthesis of N-aryl phthalimides, glycerol can serve the dual role of catalyst and solvent. tandfonline.comuniovi.es The reaction between phthalic anhydride and 4-methoxyaniline in glycerol at 80°C produces N-(4-methoxybenzyl)phthalimide in good yield (78%) in a relatively short time. tandfonline.comresearchgate.net This method is cost-effective and environmentally benign, and the glycerol can be recovered and recycled for several consecutive runs, further enhancing its sustainability. uniovi.es The activating effect of glycerol is attributed to its ability to establish a strong hydrogen bond network with carbonyl groups. uniovi.es

Microwave-assisted synthesis methods

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. scholarsresearchlibrary.comunivpancasila.ac.id This technique has been applied to the synthesis of N-substituted phthalimides, demonstrating its advantages in terms of efficiency and energy conservation. scholarsresearchlibrary.comnih.gov

The synthesis of N-substituted phthalimides from phthalic anhydride and various amines can be carried out under microwave irradiation, often in the absence of a solvent or using a minimal amount of a high-boiling solvent like DMF. scholarsresearchlibrary.comresearchgate.net For example, the reaction of phthalic anhydride with aryl amines in acetic acid with sodium acetate (B1210297) can be completed in minutes under microwave irradiation, whereas conventional heating requires several hours. scholarsresearchlibrary.com While specific yield data for the microwave-assisted synthesis of N-(4-methoxybenzyl)phthalimide is not detailed in the searched literature, general procedures for analogous compounds suggest that this method offers a rapid and efficient alternative to conventional heating. scholarsresearchlibrary.comnih.govresearchgate.net The drastic reduction in reaction time, from hours to minutes, is a key advantage of this green chemistry approach. nih.gov

Optimization of Synthetic Efficiency and Yield

The optimization of synthetic routes to N-(4-methoxybenzyl)phthalimide has been a key area of research, with a focus on maximizing product yield while employing mild and efficient reaction conditions. Studies have systematically investigated the roles of different catalysts, solvents, and starting materials to identify the most effective protocols.

One of the most efficient methods reported is the L-proline-catalyzed one-pot reaction between phthalic acid and 4-methoxyaniline. scispace.comresearchgate.net This approach, conducted in ethanol at room temperature, has been shown to produce N-(4-methoxybenzyl)isoindoline-1,3-dione in an excellent yield of 94%. scispace.com The success of L-proline as a catalyst in this transformation is significant, particularly when compared to other catalysts under the same conditions. A comparative study demonstrated that while catalysts like AlCl₃, CH₃COOH, and others were tested, L-proline provided a superior yield without the formation of side products. scispace.com This highlights the catalytic efficiency of L-proline in facilitating the condensation and subsequent cyclization under mild conditions. scispace.comresearchgate.net

Table 1: Comparison of Catalysts for the Synthesis of N-(4-methoxybenzyl)phthalimide

| Catalyst | Starting Materials | Solvent | Temperature | Yield (%) | Reference |

| L-Proline | Phthalic Acid, 4-Methoxyaniline | Ethanol | 30°C | 94 | scispace.com |

| AlCl₃ | Phthalic Acid, 4-Methoxyaniline | Ethanol | 30°C | Low/Not specified | scispace.com |

| CH₃COOH | Phthalic Acid, 4-Methoxyaniline | Ethanol | 30°C | Low/Not specified | scispace.com |

Another high-yield synthetic route involves the intramolecular cyclization of 2-(hydroxymethyl)benzamides. Specifically, the synthesis of 2-(4-methoxybenzyl)isoindoline-1,3-dione was achieved with a 91% yield via a tetrabutylammonium iodide (TBAI)-catalyzed oxidative cyclization. thieme-connect.de This method utilizes N-(4-methoxybenzyl)-2-(hydroxymethyl)benzamide as the starting material, which is dissolved in ethyl acetate with TBAI and tert-butyl hydroperoxide (TBHP) and heated to 80°C. thieme-connect.de The optimization of this protocol involved screening various solvents, where ethyl acetate at reflux was identified as the most efficient medium for the transformation. thieme-connect.de

A more traditional, yet less efficient, method involves the direct condensation of phthalic anhydride with 4-methoxyaniline. When these two reactants are heated in acetic acid for four hours, N-(4-methoxyphenyl)phthalimide is obtained in a 60% yield after recrystallization from ethanol. researchgate.net While this method is straightforward, its yield is considerably lower than the catalyzed approaches, underscoring the importance of catalyst-driven optimization for enhancing synthetic efficiency.

Table 2: Summary of Optimized Synthetic Methods and Yields

| Method | Starting Material(s) | Catalyst/Reagents | Solvent | Temperature | Yield (%) | Reference |

| L-Proline Catalysis | Phthalic Acid, 4-Methoxyaniline | L-Proline | Ethanol | 30°C | 94 | scispace.com |

| TBAI-Catalyzed Cyclization | N-(4-methoxybenzyl)-2-(hydroxymethyl)benzamide | TBAI, TBHP | Ethyl Acetate | 80°C | 91 | thieme-connect.de |

| Acetic Acid Condensation | Phthalic Anhydride, 4-Methoxyaniline | None | Acetic Acid | Reflux | 60 | researchgate.net |

These findings collectively demonstrate that the choice of catalyst and synthetic strategy plays a crucial role in the efficient production of N-(4-methoxybenzyl)phthalimide. The development of mild, high-yield reactions, such as the L-proline-catalyzed process, represents a significant advancement in the synthesis of this and related phthalimide derivatives. scispace.comresearchgate.net

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy serves as a fundamental tool for the structural determination of N-(4-methoxybenzyl)phthalimide, offering detailed insight into the proton and carbon environments within the molecule.

The ¹H NMR spectrum of N-(4-methoxybenzyl)phthalimide, typically recorded in a solvent such as deuterated chloroform (B151607) (CDCl₃), provides a precise map of the proton environments. The chemical shifts (δ), reported in parts per million (ppm), and coupling constants (J), in Hertz (Hz), allow for the unambiguous assignment of each proton.

In a typical spectrum, the protons on the phthalimide (B116566) moiety appear as two distinct multiplets in the downfield aromatic region. optica.org The two protons closer to the carbonyl groups are deshielded and resonate at a slightly different frequency than the other two protons of the phthalimide ring system. optica.org The protons of the 4-methoxybenzyl group are also clearly distinguishable. The two aromatic protons adjacent to the methylene (B1212753) bridge and the two protons adjacent to the methoxy (B1213986) group appear as doublets, a characteristic of a 1,4-disubstituted benzene (B151609) ring. optica.org A sharp singlet corresponds to the two benzylic protons (CH₂), and another distinct singlet in the upfield region is assigned to the three protons of the methoxy group (OCH₃). optica.org

Table 1: ¹H NMR Spectroscopic Data for N-(4-methoxybenzyl)phthalimide in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

|---|---|---|---|---|

| 7.81 | dd | 5.6, 3.0 | 2H | Phthalimide Protons (H-a) |

| 7.67 | dd | 5.3, 3.2 | 2H | Phthalimide Protons (H-b) |

| 7.38 | d | 8.6 | 2H | Benzyl (B1604629) Protons (H-c) |

| 6.83 | d | 8.6 | 2H | Benzyl Protons (H-d) |

| 4.77 | s | - | 2H | Methylene Protons (-CH₂-) |

| 3.76 | s | - | 3H | Methoxy Protons (-OCH₃) |

Data sourced from The Royal Society of Chemistry. optica.org

Complementing the proton data, the ¹³C NMR spectrum provides a definitive count and electronic environment of each carbon atom in the molecule. The carbon skeleton of N-(4-methoxybenzyl)phthalimide is characterized by distinct signals for the carbonyl carbons, aromatic carbons, and aliphatic carbons. optica.org

The spectrum shows a signal for the imide carbonyl carbons (C=O) in the far downfield region. optica.org Several signals in the aromatic region correspond to the eight carbons of the phthalimide ring and the six carbons of the methoxybenzyl ring. The quaternary carbons are distinguished from the protonated carbons. Key signals include the carbon attached to the methoxy group, which appears at a characteristic downfield shift, and the carbon of the methoxy group itself, which resonates in the aliphatic region. optica.org The signal for the benzylic methylene carbon (CH₂) is also found in the aliphatic region. optica.org

Table 2: ¹³C NMR Spectroscopic Data for N-(4-methoxybenzyl)phthalimide in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 168.0 | Imide Carbonyl (C=O) |

| 159.2 | C-OCH₃ |

| 133.9 | Aromatic CH |

| 132.2 | Aromatic Quaternary C |

| 130.1 | Aromatic CH |

| 128.7 | Aromatic Quaternary C |

| 123.3 | Aromatic CH |

| 114.0 | Aromatic CH |

| 55.2 | Methoxy Carbon (-OCH₃) |

| 41.0 | Methylene Carbon (-CH₂) |

Data sourced from The Royal Society of Chemistry. optica.org

While 1D NMR spectra provide foundational data, two-dimensional (2D) NMR techniques are employed for the complete and unambiguous assignment of the molecular structure. yok.gov.tr Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the connectivity of the N-(4-methoxybenzyl)phthalimide structure. dntb.gov.ua

COSY: This experiment would reveal proton-proton couplings. It would show correlations between the adjacent aromatic protons on the phthalimide ring and between the coupled protons on the 4-methoxybenzyl ring, confirming their relative positions. researchgate.net

HSQC: This experiment correlates proton signals with their directly attached carbon atoms. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (for all CH, CH₂, and CH₃ groups). researchgate.netmjcce.org.mk

HMBC: This technique is crucial for establishing long-range (2-3 bond) connectivity. It would show correlations from the benzylic methylene protons (δ ~4.77 ppm) to the imide carbonyl carbons (δ ~168.0 ppm), providing unequivocal evidence of the N-benzyl linkage. Further correlations from the methoxy protons (δ ~3.76 ppm) to the aromatic carbon at δ ~159.2 ppm would confirm the position of the methoxy group. researchgate.netmjcce.org.mk

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, probes the vibrational modes of the molecule's bonds, allowing for the characterization of its functional groups.

FT-IR spectroscopy is highly effective for identifying the key functional groups within N-(4-methoxybenzyl)phthalimide due to their characteristic absorption frequencies. The spectrum is dominated by the strong absorptions of the carbonyl groups. Phthalimide derivatives typically exhibit two distinct carbonyl (C=O) stretching bands, corresponding to asymmetric and symmetric vibrations, in the region of 1700-1790 cm⁻¹. banglajol.infonih.gov Other significant peaks confirm the presence of the aromatic systems and the ether linkage.

Table 3: Characteristic FT-IR Absorption Bands for N-(4-methoxybenzyl)phthalimide

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic |

| 3000 - 2850 | C-H Stretch | Aliphatic (-CH₂-, -OCH₃) |

| ~1770 | C=O Asymmetric Stretch | Imide |

| ~1720 | C=O Symmetric Stretch | Imide |

| 1250 - 1230 | C-O-C Asymmetric Stretch | Aryl Ether |

| 1030 - 1020 | C-O-C Symmetric Stretch | Aryl Ether |

Frequencies are based on characteristic values for phthalimides and methoxy-substituted aromatic compounds. banglajol.infonih.govrsc.org

Raman spectroscopy provides data that is complementary to FT-IR. mjcce.org.mk According to the principle of mutual exclusion, vibrations that are strong in the IR spectrum are often weak in the Raman spectrum, and vice versa. Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. researchgate.net

Mass Spectrometric Techniques

Mass spectrometry serves as a critical analytical tool for the characterization of N-(4-methoxybenzyl)phthalimide, providing essential information on its molecular weight, integrity, and fragmentation behavior.

Mass spectrometric analysis of N-(4-methoxybenzyl)phthalimide confirms its molecular structure through characteristic fragmentation. The molecular ion peak, while sometimes of low intensity, is observable. libretexts.org Key fragmentation pathways involve cleavage of the bonds adjacent to the carbonyl groups and the nitrogen atom. A significant fragment observed corresponds to the 4-methoxybenzyl cation. Another prominent fragmentation pattern involves the loss of the entire 4-methoxybenzyl group, resulting in a phthalimide fragment. londonmet.ac.uk This type of cleavage is characteristic for N-substituted phthalimides. londonmet.ac.ukraco.cat

The fragmentation pattern for a related compound, 4-chlorobenzyl phthalimido disulphide, shows the loss of the substituted benzyl group as a primary fragmentation step. londonmet.ac.uk Similarly, for N-(4-methoxybenzyl)phthalimide, the cleavage of the C-N bond connecting the benzyl group to the phthalimide moiety is a dominant process.

Table 1: Key Mass Spectrometric Fragments of N-(4-methoxybenzyl)phthalimide and Related Structures

| Fragment | Structure | Significance |

| Molecular Ion [M]+ | C16H13NO3+ | Confirms the molecular weight of the intact molecule. |

| 4-methoxybenzyl cation | [CH3OC6H4CH2]+ | Indicates the presence of the 4-methoxybenzyl substituent and cleavage at the C-N bond. |

| Phthalimide fragment | [C8H4NO2]+ | Results from the loss of the 4-methoxybenzyl group, confirming the phthalimide core structure. |

| [M - ArCH2S]+ | [C8H4NO2S]+ | Observed in related benzyl phthalimido disulphides, indicating S-S bond cleavage. londonmet.ac.uk |

High-resolution mass spectrometry (HRMS) is employed to precisely determine the elemental composition of N-(4-methoxybenzyl)phthalimide. This technique provides highly accurate mass measurements, which allows for the unambiguous confirmation of the molecular formula, C16H13NO3. nih.govrsc.org The high mass accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions, thereby providing a high degree of confidence in the structural assignment. researchgate.net

X-ray Crystallographic Studies

X-ray crystallography provides definitive three-dimensional structural information for N-(4-methoxybenzyl)phthalimide in the solid state, revealing details about its conformation, polymorphism, and intermolecular interactions.

Table 2: Selected Crystallographic Data for N-(4-methoxybenzyl)phthalimide Polymorphs

| Parameter | Triclinic Form nih.gov | Monoclinic Form nih.gov |

| Molecular Formula | C16H13NO3 | C16H13NO3 |

| Molecular Weight | 267.27 | 267.27 |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P21/c |

| a (Å) | 8.190 (3) | Not specified |

| b (Å) | 8.293 (4) | Not specified |

| c (Å) | 11.465 (5) | Not specified |

| α (°) | 105.794 (5) | 90 |

| β (°) | 90.8094 (16) | Not specified |

| γ (°) | 118.154 (5) | 90 |

| Volume (ų) | 651.3 (5) | Not specified |

| Z | 2 | 4 |

| Temperature (K) | 100 | Not specified |

N-(4-methoxybenzyl)phthalimide is known to exist in at least two polymorphic forms: a triclinic form and a monoclinic form. nih.govresearchgate.netgrafiati.com Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. google.com The different polymorphs can be obtained under different crystallization conditions. For instance, the triclinic form has been obtained from a dimethylformamide solution, while the monoclinic form was crystallized from ethanol (B145695). nih.govresearchgate.net The two forms exhibit different unit cell parameters and molecular packing arrangements. nih.gov The conformation of the molecule, particularly the torsion angle between the phthalimide and the 4-methoxybenzyl groups, differs significantly between the two polymorphs. nih.gov

The crystal packing of N-(4-methoxybenzyl)phthalimide is stabilized by a network of intermolecular interactions. nih.govbohrium.com In the triclinic polymorph, molecules are linked by weak C—H···O hydrogen bonds, forming infinite chains. nih.gov Additionally, offset face-to-face π–π stacking interactions are observed between the phthalimide rings of adjacent molecules, with centroid-centroid distances of approximately 3.640 Å and 3.651 Å. nih.gov The analysis of these non-covalent interactions is crucial for understanding the stability and physical properties of the crystalline solid. nih.gov Hirshfeld surface analysis can be used to quantify the different types of intermolecular contacts within the crystal structure. nih.govbohrium.com

Table 3: Intermolecular Interactions in the Triclinic Polymorph of N-(4-methoxybenzyl)phthalimide nih.gov

| Interaction Type | Description | Geometric Parameters |

| C—H···O Hydrogen Bonds | Connects molecules into infinite chains. | C-H···O distances and angles vary. |

| π–π Stacking | Offset face-to-face interactions between phthalimide rings. | Centroid-centroid distances: 3.640(2) Å and 3.651(2) Å |

| C—H···π Interactions | Interactions between C-H bonds and the aromatic rings. | C-H···centroid distances are also observed. |

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone analytical technique in synthetic chemistry, employed to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements within a sample. This method serves as a crucial purity check and a means of verifying that the synthesized compound has the correct empirical and molecular formula. The procedure typically involves high-temperature combustion of a small, precisely weighed sample, which converts the elements into simple gaseous products (e.g., carbon dioxide, water, and nitrogen gas). These gases are then separated and quantified, allowing for the calculation of the percentage composition of the original sample.

For a synthesized batch of N-(4-methoxybenzyl)phthalimide to be considered pure, the experimentally determined percentages of its constituent elements must align closely with the theoretically calculated values derived from its molecular formula. The generally accepted tolerance for a pure compound is a deviation of no more than ±0.4% between the found and calculated values. growingscience.com

The molecular formula for N-(4-methoxybenzyl)phthalimide is C₁₆H₁₃NO₃. iucr.orgnist.gov Based on this formula, the theoretical elemental composition is calculated as follows:

| Element | Symbol | Atomic Mass (g/mol) | Count in Molecule | Total Mass in Molecule (g/mol) | Theoretical Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 16 | 192.176 | 71.89% |

| Hydrogen | H | 1.008 | 13 | 13.104 | 4.90% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.24% |

| Oxygen | O | 15.999 | 3 | 47.997 | 17.96% |

| Total Molecular Weight | 267.284 | 100.00% |

Detailed Research Findings

While specific experimental ("found") values for N-(4-methoxybenzyl)phthalimide are not detailed in the surveyed literature, the characterization of numerous related phthalimide derivatives consistently relies on this method to establish purity and confirm identity. derpharmachemica.comd-nb.info For instance, in the synthesis of various isoindoline-1,3-dione derivatives, elemental analysis is presented as definitive proof of structure, with reported "found" values for C, H, and N that are in agreement with the "calculated" values within the standard ±0.4% margin. growingscience.comderpharmachemica.com The verification for N-(4-methoxybenzyl)phthalimide would follow the same principle, where the experimental output from a CHN analyzer for a pure sample would be expected to closely match the theoretical percentages listed in the table above.

Reactivity and Reaction Mechanism Studies of N 4 Methoxybenzyl Phthalimide

Nucleophilic Substitution Reactions

Nucleophilic substitution at the acyl carbon of the imide group is a characteristic reaction of phthalimides. This process generally involves the addition of a nucleophile to one of the carbonyl groups, forming a tetrahedral intermediate, followed by the cleavage of a carbon-nitrogen bond.

Studies on nucleophilic attack at the imide carbonyl.

While specific studies focusing on a wide range of nucleophilic attacks on N-(4-methoxybenzyl)phthalimide are not extensively documented, the general reactivity of N-substituted phthalimides provides a framework for understanding these reactions. The two carbonyl groups of the phthalimide (B116566) ring are the primary sites for nucleophilic attack. The electron-withdrawing nature of these groups makes the carbonyl carbons electrophilic.

The reaction of N-substituted phthalimides with nucleophiles like hydrazine (B178648) (hydrazinolysis) or primary amines (aminolysis) is a well-established method for the cleavage of the phthalimide group, famously employed in the Gabriel synthesis of primary amines. In these reactions, the nucleophilic nitrogen of hydrazine or the amine attacks one of the carbonyl carbons of the phthalimide ring. This leads to the formation of a tetrahedral intermediate. Subsequent proton transfer and ring-opening steps result in the cleavage of the N-benzyl bond and the formation of phthalhydrazide (B32825) or a phthalamide (B166641) derivative, respectively, releasing the primary amine.

For N-(4-methoxybenzyl)phthalimide, the reaction with hydrazine, for instance, would be expected to proceed via the nucleophilic addition of a hydrazine nitrogen atom to a carbonyl carbon. This would be followed by the collapse of the tetrahedral intermediate and subsequent cyclization to yield phthalhydrazide and 4-methoxybenzylamine (B45378).

Reaction kinetics and rate constant determination.

For related N-substituted phthalimides, the rate of nucleophilic attack is influenced by the electronic properties of both the nucleophile and the N-substituent. Generally, more basic (and thus more nucleophilic) amines will react faster. The 4-methoxybenzyl group is an electron-donating group, which might slightly decrease the electrophilicity of the carbonyl carbons compared to an unsubstituted N-benzyl group, potentially leading to a modest decrease in the reaction rate. However, without specific experimental data, this remains a qualitative prediction.

Hydrolytic Pathways

The hydrolysis of N-(4-methoxybenzyl)phthalimide involves the nucleophilic attack of water on the imide carbonyls, leading to the opening of the phthalimide ring to form N-(4-methoxybenzyl)phthalamic acid. This reaction can be catalyzed by either acid or base.

Mechanism of acid-catalyzed hydrolysis.

The acid-catalyzed hydrolysis of N-arylphthalimides, including N-(4-methoxyphenyl)phthalimide, has been studied, and the mechanism is understood to proceed via an A-2 (bimolecular) pathway. researchgate.netrsc.org In this mechanism, the first step involves the reversible protonation of one of the carbonyl oxygen atoms of the phthalimide ring. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

The protonated phthalimide is then attacked by a water molecule in the rate-determining step, forming a tetrahedral intermediate. Subsequent proton transfer and ring opening lead to the formation of the corresponding phthalamic acid derivative. In the case of N-(4-methoxybenzyl)phthalimide, the final product of this initial hydrolysis is N-(4-methoxybenzyl)phthalamic acid.

Influence of reaction conditions on hydrolysis rates.

The rate of hydrolysis of N-(4-methoxybenzyl)phthalimide is significantly influenced by the concentration of the acid catalyst. Kinetic studies on the acidic hydrolysis of N-(4'-methoxyphenyl)phthalimide have shown that the pseudo-first-order rate constant, kobs, increases linearly with an increase in the concentration of hydrochloric acid. researchgate.netrsc.org

Where:

k0 is the rate constant for the uncatalyzed (or water-catalyzed) hydrolysis.

kH is the second-order rate constant for the acid-catalyzed hydrolysis.

For N-(4'-methoxyphenyl)phthalimide, the following rate constants have been determined at 35°C: researchgate.netrsc.org

| Rate Constant | Value | Conditions |

| k0 | 12.2 x 10-7 s-1 | 35°C, µ = 0.5 M |

| kH | 4.61 x 10-6 M-1s-1 | 35°C, µ = 0.5 M |

The positive value of kH confirms that the hydrolysis is indeed catalyzed by acid. The rate of hydrolysis is also expected to be dependent on temperature, with an increase in temperature generally leading to a higher reaction rate, as is typical for such chemical reactions.

Mechanistic Probes and Intermediates

In the context of hydrolysis, the initial product formed is N-(4-methoxybenzyl)phthalamic acid . This amic acid can be considered a stable intermediate under certain conditions. However, under forcing acidic or basic conditions, it can undergo further hydrolysis to yield phthalic acid and 4-methoxybenzylamine. The cyclization of the phthalamic acid back to the phthalimide is also a possible reverse reaction, particularly under acidic conditions.

Direct spectroscopic observation of the tetrahedral intermediate in the reactions of phthalimides is challenging due to its transient nature. However, its existence is strongly supported by kinetic data and by analogy with the well-established mechanisms of nucleophilic acyl substitution reactions. For instance, the change in the rate-determining step observed in the hydrazinolysis of phthalimide provides indirect evidence for a multi-step process involving an intermediate.

Elucidation of transition states and intermediate species.

The cleavage of N-(4-methoxybenzyl)phthalimide, typically achieved through hydrazinolysis, acidic, or basic hydrolysis, proceeds through nucleophilic acyl substitution mechanisms. While specific experimental data on the transition states and intermediates for this particular molecule are not extensively documented, the generally accepted mechanisms for N-alkylphthalimide cleavage provide a strong framework for their elucidation.

Hydrazinolysis:

The reaction with hydrazine is the most common and mildest method for cleaving N-alkylphthalimides. The mechanism involves a two-step nucleophilic attack of hydrazine on the carbonyl carbons of the phthalimide ring.

Step 1: Formation of a Tetrahedral Intermediate. The reaction initiates with the nucleophilic attack of a hydrazine molecule on one of the carbonyl carbons of the phthalimide. This leads to the formation of a tetrahedral intermediate where the carbonyl oxygen develops a negative charge, which is stabilized by the solvent.

Step 2: Ring Opening. The tetrahedral intermediate then collapses, leading to the cleavage of the C-N bond of the phthalimide ring and the formation of an N-substituted phthalamic hydrazide.

Step 3: Intramolecular Cyclization and Amine Release. The terminal amino group of the hydrazide moiety then acts as an intramolecular nucleophile, attacking the second carbonyl group. This results in the formation of a stable six-membered cyclic phthalhydrazide and the release of the primary amine, 4-methoxybenzylamine.

The transition states in this process are associated with the formation and breakdown of the tetrahedral intermediates. These are high-energy states where the geometry of the carbonyl carbon changes from trigonal planar to tetrahedral.

Acidic and Basic Hydrolysis:

Alternatively, the cleavage can be performed under acidic or basic conditions, although these methods are often harsher.

Acidic Hydrolysis: Under acidic conditions, the carbonyl oxygens are protonated, which increases the electrophilicity of the carbonyl carbons. Water molecules then act as nucleophiles, attacking the carbonyl carbons to form tetrahedral intermediates. Subsequent proton transfers and elimination steps lead to the formation of phthalic acid and 4-methoxybenzylamine.

Basic Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion acts as the nucleophile, attacking the carbonyl carbons. This also proceeds through tetrahedral intermediates, ultimately yielding the sodium salt of phthalic acid and 4-methoxybenzylamine.

The elucidation of these transient species often relies on computational studies and kinetic analysis of related N-substituted phthalimides.

Spectrophotometric monitoring of reaction progress.

UV-visible spectrophotometry is a valuable tool for monitoring the progress of chemical reactions by observing changes in the absorbance of reactants, intermediates, or products over time. spectroscopyonline.comewadirect.com The cleavage of N-(4-methoxybenzyl)phthalimide can be effectively monitored using this technique due to the distinct UV-Vis absorption spectra of the reactant and the products.

The phthalimide moiety in N-(4-methoxybenzyl)phthalimide exhibits characteristic absorption bands in the UV region. As the reaction proceeds and the phthalimide ring is cleaved, the electronic environment of the chromophore changes, leading to a shift in the absorption spectrum. For instance, the formation of phthalhydrazide or phthalic acid will result in new absorption maxima or a change in the molar absorptivity at a specific wavelength.

A typical experimental setup would involve recording the UV-Vis spectrum of the reaction mixture at regular intervals. By monitoring the decrease in the absorbance of a wavelength characteristic of N-(4-methoxybenzyl)phthalimide or the increase in the absorbance of a wavelength corresponding to one of the products, the reaction kinetics can be determined. This data can then be used to calculate the rate constant of the reaction.

For example, in the study of the alkaline hydrolysis of the related compound N-(2'-methoxyphenyl)phthalimide, the reaction was monitored by observing the appearance of the hydrolysis product, N-(2′-methoxyphenyl)phthalamate, at 290 nm. nih.gov A similar approach could be employed for N-(4-methoxybenzyl)phthalimide.

| Compound | Expected λmax (nm) | Comments |

|---|---|---|

| N-(4-methoxybenzyl)phthalimide | ~220, ~290 | Characteristic phthalimide absorption bands. |

| Phthalhydrazide | Varies with pH | Formation can be monitored by the appearance of a new absorption peak. |

| Phthalic Acid | ~275 | Product of acidic or basic hydrolysis. |

Influence of Solvent and Catalytic Effects on Reaction Pathways.

The choice of solvent and the use of catalysts can significantly influence the reaction pathways and rates of both the formation and cleavage of N-(4-methoxybenzyl)phthalimide.

Solvent Effects:

The N-alkylation of phthalimide with 4-methoxybenzyl halide, the synthetic precursor to N-(4-methoxybenzyl)phthalimide, is typically carried out in a polar aprotic solvent. These solvents are capable of solvating the cation of the phthalimide salt while leaving the phthalimide anion relatively free to act as a nucleophile.

Commonly used solvents for the Gabriel synthesis include:

Dimethylformamide (DMF): Often considered the best choice for this reaction.

Dimethyl sulfoxide (B87167) (DMSO): Another effective polar aprotic solvent.

Acetonitrile: A less polar but still effective solvent.

The use of protic solvents is generally avoided as they can solvate the nucleophilic phthalimide anion through hydrogen bonding, thereby reducing its reactivity.

For the cleavage reaction, particularly hydrazinolysis, polar protic solvents like ethanol (B145695) or methanol (B129727) are often used to facilitate the dissolution of both the N-alkylphthalimide and hydrazine.

Catalytic Effects:

The N-alkylation of phthalimide can be significantly accelerated by the use of phase-transfer catalysts (PTCs). researchgate.netresearchgate.net These catalysts, typically quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide (TBAB), facilitate the transfer of the phthalimide anion from a solid or aqueous phase to an organic phase where the alkyl halide is dissolved. This enhances the reaction rate by increasing the concentration of the nucleophile in the organic phase.

The mechanism of phase-transfer catalysis in this context involves the exchange of the counter-ion of the phthalimide salt with the lipophilic cation of the PTC. The resulting ion pair is more soluble in the organic solvent, allowing for a more efficient reaction with the alkyl halide.

| Catalyst Type | Example | Role in Reaction |

|---|---|---|

| Phase-Transfer Catalyst (PTC) | Tetrabutylammonium bromide (TBAB) | Facilitates the transfer of the phthalimide anion to the organic phase during N-alkylation. |

| Acid Catalyst | Hydrochloric Acid (HCl) | Protonates the carbonyl groups, increasing their electrophilicity for nucleophilic attack by water during hydrolysis. |

| Base Catalyst | Sodium Hydroxide (NaOH) | Provides the hydroxide nucleophile for the cleavage of the phthalimide ring during hydrolysis. |

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its geometry, stability, and electronic characteristics in the absence of intermolecular interactions present in the solid state.

Density Functional Theory (DFT) has become a standard computational method for investigating the structural and electronic properties of organic molecules, offering a balance between accuracy and computational cost scirp.org. DFT calculations, particularly using the B3LYP functional, are frequently employed to determine the optimized molecular geometry, vibrational frequencies, and various electronic parameters of phthalimide (B116566) derivatives mdpi.comnih.gov.

For N-(4-methoxybenzyl)phthalimide, DFT calculations would typically be used to compute the ground-state optimized structure. This process involves finding the minimum energy conformation by calculating forces on the atoms and adjusting their positions until those forces are minimized nih.gov. The resulting theoretical data, such as bond lengths, bond angles, and dihedral angles, can then be compared with experimental values obtained from X-ray crystallography to validate the computational method mdpi.com. While specific DFT-optimized geometric parameters for N-(4-methoxybenzyl)phthalimide are not detailed in the available literature, the known experimental crystal structure provides a benchmark for such theoretical studies. The key conformational descriptors from X-ray diffraction are the torsion angles that define the molecule's "roof-shaped" structure nih.gov.

Table 1: Experimental Torsion Angles for N-(4-methoxybenzyl)phthalimide Polymorphs

| Polymorph | Torsion Angle | Value (°) |

| Triclinic | N1—C9—C10—C11 | -82.66 |

| Triclinic | N1—C9—C10—C15 | 95.28 |

| Monoclinic | N1—C9—C10—C11 | 153.41 |

Data sourced from Takahashi, H. (2012). nih.gov

DFT methods are also instrumental in exploring the electronic properties of the molecule, including the distribution of electron density and the energies of molecular orbitals, which are crucial for understanding its reactivity scirp.org.

Ab initio quantum chemistry methods are calculations based on first principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF) theory provide a foundational approach to solving the electronic Schrödinger equation for a molecule youtube.com. These calculations are used to determine fundamental molecular properties such as total energy, dipole moment, and molecular orbital energies. While DFT methods include electron correlation effects through approximations, ab initio methods provide a systematic way to improve accuracy by including higher levels of theory, though at a greater computational expense. Specific ab initio studies on N-(4-methoxybenzyl)phthalimide are not prominently featured in the surveyed literature, but this approach remains a valuable tool for high-accuracy calculations on related molecular systems.

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key aspect of this is conformational analysis, which investigates the different spatial arrangements of atoms that a molecule can adopt through rotation about single bonds.

The conformation of N-(4-methoxybenzyl)phthalimide has been definitively characterized by single-crystal X-ray diffraction studies, which have identified two different polymorphs: a triclinic and a monoclinic form nih.gov. The molecule is composed of two main planar subunits, the phthalimide group and the 4-methoxybenzyl group, connected by a methylene (B1212753) bridge researchgate.net. The relative orientation of these two ring systems gives the molecule a distinct "roof-shaped" conformation nih.gov.

This conformation is primarily defined by the N—C—Car—Car torsion angles. In the triclinic polymorph, these angles are -82.66 (14)° and 95.28 (13)° nih.gov. The monoclinic form exhibits a significantly different conformation, with a corresponding torsion angle of 153.41 (14)° nih.gov. This demonstrates that the molecule possesses considerable conformational flexibility, and the specific arrangement adopted in the solid state is influenced by crystal packing forces. The conformation observed in the triclinic form is nearly identical to that of the parent N-benzylphthalimide, suggesting that the methoxy (B1213986) substituent has a minimal impact on the preferred molecular geometry in this crystalline environment nih.gov.

Electronic Structure Analysis

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity and electronic transitions scirp.org. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor nih.gov. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and reactivity. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, indicating a greater ease of intramolecular charge transfer (ICT) upon electronic excitation nih.govnih.gov.

In molecules like N-(4-methoxybenzyl)phthalimide, the HOMO is typically localized on the more electron-rich part of the molecule, which is the 4-methoxybenzyl group, while the LUMO is generally centered on the electron-accepting phthalimide moiety. This separation of the frontier orbitals facilitates charge transfer from the methoxybenzyl ring to the phthalimide ring system upon excitation. DFT calculations are the standard method for computing the energies of these orbitals nih.gov. While specific HOMO-LUMO energy values for N-(4-methoxybenzyl)phthalimide are not available in the reviewed literature, data from related phthalimide compounds can provide insight.

Table 2: Representative FMO Data for a Related Phthalimide Compound

| Parameter | Value (eV) |

| EHOMO | -6.646 |

| ELUMO | -1.816 |

| Energy Gap (ΔE) | 4.83 |

Illustrative data based on Quinoline (Benzo[b]Pyridine) as a representative aromatic amine derivative. scirp.org

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is an effective tool for identifying the sites susceptible to electrophilic and nucleophilic attack nih.gov. The MEP surface is color-coded to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack nih.gov.

For N-(4-methoxybenzyl)phthalimide, an MEP analysis would be expected to show the most negative potential (red regions) localized around the highly electronegative oxygen atoms of the two carbonyl groups in the phthalimide ring and the oxygen of the methoxy group. These sites represent the primary centers for interaction with electrophiles. Conversely, regions of positive potential (blue regions) would be located around the hydrogen atoms of the aromatic rings and the methylene bridge. The MEP map provides a comprehensive picture of the molecule's charge landscape, complementing the insights gained from FMO analysis to predict its reactive behavior mdpi.com.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational chemistry method that translates the complex, delocalized molecular wavefunctions obtained from calculations into a more intuitive chemical picture of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.de This analysis provides a framework for understanding charge transfer events and donor-acceptor interactions within a molecule and between molecules.

For N-(4-methoxybenzyl)phthalimide, NBO analysis would be expected to reveal key intramolecular hyperconjugative interactions. Significant delocalization would likely occur from the lone pairs of the oxygen atoms in the phthalimide carbonyl groups and the methoxy group into the antibonding orbitals (π) of the adjacent aromatic rings and carbonyl groups. These n → π interactions are crucial in defining the electronic landscape and reactivity of the molecule. Furthermore, interactions involving the nitrogen lone pair and the σ* orbitals of adjacent C-C and C-N bonds would also contribute to molecular stability. The magnitude of the E(2) stabilization energies would quantify the strength of these donor-acceptor interactions, providing insight into the electronic communication between the phthalimide and 4-methoxybenzyl moieties.

Intermolecular Interaction Analysis

Hirshfeld surface analysis is a powerful tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govnih.gov By mapping properties like the normalized contact distance (dnorm) onto the molecular surface, regions of close intermolecular contact can be identified. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting significant interactions like hydrogen bonds, while blue regions represent longer contacts and white areas denote contacts at the van der Waals separation. nih.gov

The analysis is complemented by 2D fingerprint plots, which summarize all intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside the surface (dₑ). The percentage contribution of different types of atomic contacts to the total surface area can be calculated, offering a quantitative measure of the importance of each interaction in the crystal packing. nih.gov

For N-(4-methoxybenzyl)phthalimide, crystallographic studies have identified several key intermolecular forces that stabilize its crystal structure. These include offset π–π stacking interactions between the phthalimide units and weak C–H⋯O hydrogen bonds. scielo.org.mx A full Hirshfeld analysis would quantify the prevalence of these interactions. Based on analyses of similar molecules, it is expected that H···H contacts, representing van der Waals forces, would constitute the largest percentage of interactions. nih.govnih.gov Significant contributions would also be expected from C···H/H···C and O···H/H···O contacts, corresponding to the C–H⋯π and C–H⋯O interactions observed in the crystal structure.

Below is a representative data table illustrating the kind of quantitative results a Hirshfeld surface analysis would provide for a molecule with similar functional groups.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 43.0 |

| C···H/H···C | 25.0 |

| O···H/H···O | 22.8 |

| Other | 9.2 |

Note: The data in this table is for the related compound 1-(4-methylbenzyl)indoline-2,3-dione and serves as an illustrative example of the expected distribution of intermolecular contacts for N-(4-methoxybenzyl)phthalimide. nih.gov

Reduced Density Gradient (RDG) analysis is a computational technique that identifies and visualizes non-covalent interactions (NCIs) in real space. researchgate.net It is based on the relationship between the electron density (ρ) and its gradient (∇ρ). Regions of weak interactions are characterized by low electron density and a low reduced density gradient.

The results are typically visualized in two ways:

2D Scatter Plots: A plot of the RDG versus the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ) reveals the nature of the interactions. Spikes in the low-density, low-gradient region of the plot are indicative of NCIs. Negative values of sign(λ₂)ρ correspond to attractive interactions (e.g., hydrogen bonds), values near zero indicate weak van der Waals forces, and positive values signify repulsive, steric clashes. researchgate.net

3D Isosurface Plots: The RDG isosurfaces are generated in 3D space around the molecule and color-coded based on the value of sign(λ₂)ρ. This provides a visually intuitive map of where different types of non-covalent interactions occur. Blue isosurfaces typically represent strong attractive interactions, green indicates weaker van der Waals interactions, and red denotes repulsive interactions. researchgate.net

For N-(4-methoxybenzyl)phthalimide, an RDG analysis would be expected to visualize the specific non-covalent interactions responsible for its crystal packing. This would include green, disk-shaped isosurfaces between the stacked phthalimide rings, characteristic of π–π stacking (a form of van der Waals interaction). Additionally, blue or green-blue isosurfaces would appear between the hydrogen atoms of the C-H groups and the oxygen atoms of the carbonyl and methoxy groups, visually confirming the presence and location of the C–H⋯O hydrogen bonds. Red patches might appear in regions of steric hindrance, indicating repulsive forces between closely packed atoms.

Theoretical Prediction of Spectroscopic Parameters

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic parameters. niscpr.res.injocpr.com By calculating the vibrational frequencies and nuclear magnetic shielding tensors of a molecule, theoretical IR and NMR spectra can be generated. Comparing these simulated spectra with experimental data serves as a crucial validation of the computed molecular structure and electronic properties. niscpr.res.inscielo.org.za Discrepancies between theoretical and experimental values can often be attributed to factors like solvent effects and intermolecular interactions in the experimental solid state, which are typically not fully accounted for in gas-phase calculations. niscpr.res.in

While a detailed computational study comparing the theoretical and experimental spectra for N-(4-methoxybenzyl)phthalimide is not available in the literature, studies on closely related analogues such as 2-(4-ethoxyphenyl)isoindoline-1,3-dione provide a clear precedent. niscpr.res.in In that study, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to compute the vibrational spectrum. The calculated wavenumbers were found to be in good agreement with the experimental FT-IR spectrum.

The characteristic symmetric and asymmetric stretching vibrations of the two carbonyl (C=O) groups in the phthalimide ring are particularly important. For the ethoxy analogue, these were observed experimentally at 1715 and 1745 cm⁻¹ and calculated theoretically at 1702 and 1753 cm⁻¹. niscpr.res.in Similar agreement would be expected for N-(4-methoxybenzyl)phthalimide. Likewise, theoretical calculations of ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method are expected to correlate well with experimental values. jocpr.comnih.gov

The following tables present a comparison of experimental and theoretical vibrational frequencies for the analogous compound 2-(4-ethoxyphenyl)isoindoline-1,3-dione, illustrating the expected level of agreement for N-(4-methoxybenzyl)phthalimide.

Table 1: Comparison of Experimental and Calculated FT-IR Vibrational Frequencies (cm⁻¹) for a Key Analogue

| Assignment | Experimental (cm⁻¹) | Theoretical (B3LYP) (cm⁻¹) |

|---|---|---|

| C=O asym. stretch | 1745 | 1753 |

| C=O sym. stretch | 1715 | 1702 |

| C-H (ring) stretch | 3095 | 3072 |

| C-H (ring) stretch | 3062 | 3063 |

Data sourced from a computational study on the analogue 2-(4-ethoxyphenyl)isoindoline-1,3-dione. niscpr.res.in

N 4 Methoxybenzyl Phthalimide As a Versatile Synthetic Intermediate

Precursor in the Synthesis of N-Substituted Amines

N-(4-methoxybenzyl)phthalimide functions as a key precursor in the synthesis of primary amines through a methodology based on the well-established Gabriel synthesis. The Gabriel synthesis is a robust and widely used method for preparing primary amines from primary alkyl halides, effectively avoiding the overalkylation that often plagues direct alkylation of ammonia (B1221849).

In this context, N-(4-methoxybenzyl)phthalimide is employed to synthesize 4-methoxybenzylamine (B45378). The core process involves the cleavage of the phthalimide (B116566) group. This is typically achieved under mild conditions using hydrazine (B178648) hydrate (B1144303) (N₂H₄) in a procedure known as the Ing-Manske procedure. The reaction proceeds by nucleophilic attack of hydrazine on the carbonyl carbons of the phthalimide ring, leading to the formation of a stable cyclic phthalhydrazide (B32825) precipitate and the liberation of the desired primary amine, 4-methoxybenzylamine. The insolubility of the phthalhydrazide byproduct simplifies the purification of the target amine.

Step 1 (Alkylation): Phthalimide is N-alkylated with 4-methoxybenzyl halide to produce N-(4-methoxybenzyl)phthalimide.

Step 2 (Cleavage): The resulting N-(4-methoxybenzyl)phthalimide is treated with hydrazine to release 4-methoxybenzylamine and the phthalhydrazide byproduct. nih.govchemrxiv.orgresearchgate.netchemmethod.com

This method provides a reliable route to 4-methoxybenzylamine, which is itself a useful building block in further organic syntheses. While acidic or basic hydrolysis can also be used to cleave the phthalimide, these methods often require harsh conditions, making the hydrazinolysis approach preferable for substrates sensitive to strong acids or bases. nih.govchemmethod.comnih.govnih.gov

Role in Protecting Group Strategies in Organic Synthesis

The 4-methoxybenzyl (PMB) group within the N-(4-methoxybenzyl)phthalimide structure plays a crucial role in protecting group strategies, particularly for amines. The PMB group is recognized as a versatile protecting group for various functionalities, including alcohols, amines, and amides, due to its stability under a range of conditions and, most importantly, its selective removal. acs.org

The key feature of the PMB group is that it can be cleaved under conditions that leave other protecting groups, such as standard benzyl (B1604629) (Bn) or tert-butyloxycarbonyl (Boc) groups, intact. This "orthogonal" deprotection capability is highly valuable in complex, multi-step syntheses.

The primary methods for the deprotection of a PMB-protected amine include:

Oxidative Cleavage: The PMB group is highly susceptible to oxidative removal due to the electron-donating methoxy (B1213986) substituent on the phenyl ring. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN) can selectively cleave the N-PMB bond under mild, often neutral conditions, leaving other acid- or base-labile groups untouched.

Acidic Hydrolysis: The PMB group can also be removed under acidic conditions, typically using strong acids like trifluoroacetic acid (TFA). organic-chemistry.org The electron-donating nature of the methoxy group facilitates the formation of a stable benzylic carbocation, allowing for cleavage under conditions that might not affect a simple benzyl group.

This dual-mode deprotection allows chemists to strategically choose removal conditions based on the other functional groups present in the molecule, making the PMB group a flexible and powerful tool in synthetic planning. acs.org

| Deprotection Method | Reagent(s) | Typical Conditions | Selectivity |

| Oxidative Cleavage | DDQ, CAN | CH₂Cl₂/H₂O, Room Temp. | High; orthogonal to many acid/base-labile groups |

| Acidic Hydrolysis | Trifluoroacetic Acid (TFA) | CH₂Cl₂, Room Temp. | Cleaved under strong acid conditions |

| Hydrogenation | H₂, Pd/C | Varies | Less common; can also cleave other groups |

Scaffold for the Construction of Complex Organic Molecular Architectures

The N-(4-methoxybenzyl)phthalimide molecule serves as a foundational scaffold for building more elaborate organic structures, particularly heterocyclic systems. While direct elaboration of the entire molecule is one application, its primary role as a scaffold is often realized through its conversion into key intermediates that are then used in cyclization and condensation reactions.

A prominent example is its use as a precursor to (4-methoxybenzyl)hydrazine (B87055). nih.gov The phthalimide group can be cleaved to unveil the primary amine, which can then be converted to the corresponding hydrazine. This hydrazine is a versatile building block for constructing nitrogen-containing heterocycles, most notably pyrazoles and pyrazolones.

For instance, (4-methoxybenzyl)hydrazine can be reacted with β-ketoesters, such as ethyl acetoacetate, in a condensation reaction to form N-(4-methoxybenzyl) substituted pyrazolones. nih.gov The resulting pyrazolone (B3327878) ring, bearing the PMB protecting group, can then be further functionalized at various positions. The PMB group can be retained as a permanent feature of the final molecule or removed at a later stage to yield an N-unsubstituted pyrazole, which can be important for biological activity or further synthetic manipulation. organic-chemistry.org This strategy demonstrates how N-(4-methoxybenzyl)phthalimide acts as a masked precursor to a key heterocyclic building block.

The general synthetic pathway is:

Hydrazine Formation: N-(4-methoxybenzyl)phthalimide is converted to (4-methoxybenzyl)hydrazine.

Cyclization: The hydrazine is condensed with a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) to form the N-PMB-pyrazolone ring.